2,2,2-Trifluoro-1-(4-methoxy-3-trifluoromethylphenyl)ethanone
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Overview
Description
2,2,2-Trifluoro-1-(4-methoxy-3-trifluoromethylphenyl)ethanone is a fluorinated organic compound with the molecular formula C10H6F6O2. It is characterized by the presence of trifluoromethyl groups and a methoxy group attached to a phenyl ring, making it a valuable compound in various chemical applications due to its unique properties .
Preparation Methods
The synthesis of 2,2,2-Trifluoro-1-(4-methoxy-3-trifluoromethylphenyl)ethanone typically involves the reaction of 4-methoxy-3-trifluoromethylbenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-5°C to ensure optimal yield . Industrial production methods may involve scaling up this reaction with continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
2,2,2-Trifluoro-1-(4-methoxy-3-trifluoromethylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired products are formed efficiently.
Scientific Research Applications
2,2,2-Trifluoro-1-(4-methoxy-3-trifluoromethylphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the design of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-1-(4-methoxy-3-trifluoromethylphenyl)ethanone exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a potent inhibitor of certain enzymes by binding to their active sites and disrupting their normal function .
Comparison with Similar Compounds
Similar compounds to 2,2,2-Trifluoro-1-(4-methoxy-3-trifluoromethylphenyl)ethanone include:
2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone: This compound has a similar structure but with a different substitution pattern on the phenyl ring, leading to variations in its chemical reactivity and applications.
2,2,2-Trifluoro-1-(4-methoxypyridin-3-yl)ethanone:
2,2,2-Trifluoro-1-(2-fluoro-4-methoxy-3-methylphenyl)ethanone: This compound includes a methyl group, which can influence its physical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O2/c1-18-7-3-2-5(8(17)10(14,15)16)4-6(7)9(11,12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHHRSAOVFDGJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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